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Compound of Interest

Compound Name: Cerium hydroxide

Cat. No.: B100342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of barium

hydroxide, a compound of significant interest in various scientific and industrial applications.

This document details the crystallographic parameters of its known polymorphs, outlines the

experimental protocols for their determination, and illustrates the relationships between these

forms.

Introduction to Barium Hydroxide Polymorphs
Barium hydroxide, Ba(OH)₂, is an inorganic compound that primarily exists in three forms:

anhydrous (Ba(OH)₂), monohydrate (Ba(OH)₂·H₂O), and octahydrate (Ba(OH)₂·8H₂O).[1][2]

These polymorphs exhibit distinct crystal structures and properties, which are crucial for their

application in fields ranging from chemical synthesis to materials science. The arrangement of

barium ions, hydroxide ions, and water molecules within the crystal lattice dictates the

material's physical and chemical behavior. Understanding these crystal structures at the atomic

level is paramount for controlling its properties and optimizing its use in various applications.

Crystallographic Data of Barium Hydroxide
Polymorphs
The crystal structures of the anhydrous, monohydrate, and octahydrate forms of barium

hydroxide have been characterized using single-crystal X-ray diffraction and neutron diffraction
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techniques. A summary of their key crystallographic parameters is presented in the table below

for easy comparison.

Parameter
Anhydrous Ba(OD)₂

(at 200 K)*
Monohydrate

Ba(OH)₂·H₂O

Octahydrate

Ba(OH)₂·8H₂O

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group P n m a P2₁/n P2₁/n

a (Å) 10.9789 6.763 9.35

b (Å) 16.4317 6.471 9.28

c (Å) 7.0784 9.337 11.87

α (°) 90 90 90

β (°) 90 103.48 99

γ (°) 90 90 90

Volume (Å³) 1276.96 397.7 1017

Z 4 4 4

Calculated Density

(g/cm³)
3.16 2.061

*Data for the deuterated form, Ba(OD)₂, is used as a proxy for the anhydrous form.[3]

Anhydrous Barium Hydroxide
The crystal structure of the anhydrous form, determined by neutron powder diffraction of its

deuterated analogue, is orthorhombic with the space group P n m a.[3]

Barium Hydroxide Monohydrate
Barium hydroxide monohydrate crystallizes in the monoclinic system with the space group

P2₁/n. It adopts a layered structure.[1]

Barium Hydroxide Octahydrate
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The octahydrate form of barium hydroxide also crystallizes in the monoclinic system with the

space group P2₁/n.[2][4] The Ba²⁺ centers are in a square antiprismatic geometry, each

coordinated by two water ligands and six hydroxide ligands.[1] In the octahydrate, the individual

Ba²⁺ centers are eight-coordinate but do not share ligands.[1]

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of barium hydroxide polymorphs involves a series of

well-defined experimental procedures. The following outlines a generalized protocol for single-

crystal X-ray diffraction and powder neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)
This technique is ideal for determining the precise atomic arrangement in a single crystal.

3.1.1. Crystal Growth and Selection:

Octahydrate: Colorless single crystals of barium hydroxide octahydrate can be grown by

controlled evaporation of a saturated aqueous solution of Ba(OH)₂ at ambient temperature in

a desiccator containing a drying agent like sulfuric acid.[5]

Monohydrate: The monohydrate can be obtained by heating the octahydrate in air.[1]

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined

faces and no visible defects is selected under a microscope.

3.1.2. Data Collection:

The selected crystal is mounted on a goniometer head.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is

used to irradiate the crystal.

The crystal is rotated, and a series of diffraction patterns are collected at different

orientations.
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Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal

vibrations.

3.1.3. Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The initial positions of the atoms are determined using direct methods or Patterson methods.

The structural model is then refined using least-squares methods to improve the agreement

between the observed and calculated diffraction intensities.

Powder Neutron Diffraction
This technique is particularly useful for locating light atoms, such as hydrogen, and for studying

deuterated samples.

3.2.1. Sample Preparation:

A polycrystalline powder of the barium hydroxide sample is prepared. For studies involving

hydrogen atoms, deuterated samples are often used to reduce incoherent scattering.

3.2.2. Data Collection:

The powder sample is loaded into a suitable container (e.g., a vanadium can).

The sample is placed in a neutron beam produced by a nuclear reactor or a spallation

source.

The scattered neutrons are detected at various angles (2θ) to obtain a diffraction pattern.

3.2.3. Data Analysis (Rietveld Refinement):

The Rietveld refinement method is used to analyze the powder diffraction pattern.

A theoretical diffraction pattern is calculated based on a structural model (including unit cell

parameters, atomic positions, and other profile parameters).
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The parameters of the model are adjusted iteratively to achieve the best possible fit between

the calculated and observed diffraction patterns.

Visualizations
To better understand the workflow of crystal structure analysis and the relationship between the

different polymorphs of barium hydroxide, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b100342?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

